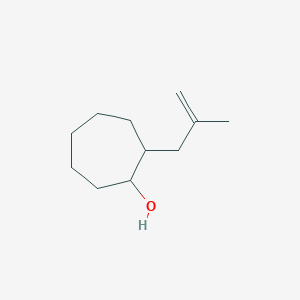

2-(2-Methylprop-2-en-1-yl)cycloheptan-1-ol

Description

Contextualization within Natural Products Chemistry and Synthetic Organic Chemistry

While the cycloheptane (B1346806) ring is less prevalent in natural products compared to five- and six-membered rings, its presence in a number of biologically active compounds underscores its importance. nih.gov The synthesis of molecules containing a seven-membered ring often presents unique stereochemical challenges, making compounds like 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-ol valuable substrates for methodological development. The methallyl group, a common C4 building block, is frequently introduced in organic synthesis and its reactivity is well-established, offering a handle for a variety of chemical transformations.

Significance of the Cycloheptanol (B1583049) Scaffold in Chemical Research

The cycloheptanol scaffold is a key structural motif in a range of compounds, including some with notable pharmacological properties. For instance, derivatives of dibenzo-cycloheptane have been investigated for their antidepressant-like effects. nih.gov The conformational flexibility of the seven-membered ring allows it to adopt multiple low-energy conformations, which can be a crucial factor in its interaction with biological targets. The synthesis of substituted cycloheptanols is an active area of research, with methods such as (4+3) cycloaddition being employed to construct this ring system efficiently. nih.gov

Overview of the Alkenyl Moiety's Reactivity Profile

The 2-methylprop-2-en-1-yl (methallyl) group is a versatile functional group in organic synthesis. Its terminal double bond can participate in a wide array of reactions. These include electrophilic additions, radical reactions, and various transition metal-catalyzed transformations such as cross-coupling and metathesis. The presence of the methyl group on the double bond influences the regioselectivity of these reactions. The methallyl group can be introduced into molecules using reagents like methallyl Grignard reagents or through cross-coupling reactions with methallyl alcohols or halides. nih.govorgsyn.org This reactivity makes the alkenyl moiety in this compound a prime site for further molecular elaboration.

Due to the limited availability of specific experimental data for this compound, the following table provides representative physicochemical properties for its core components, cycloheptanol and the parent hydrocarbon of the side chain, isobutylene, to offer a comparative perspective.

| Property | Cycloheptanol | Isobutylene |

|---|---|---|

| Molecular Formula | C7H14O | C4H8 |

| Molecular Weight | 114.19 g/mol | 56.11 g/mol |

| Boiling Point | 185 °C | -6.9 °C |

| Density | 0.949 g/cm³ | 0.5879 g/cm³ (at 6.8 °C) |

The reactivity of the methallyl group is central to the chemical utility of this compound. The following table summarizes some of the key reaction types the alkenyl moiety can undergo.

| Reaction Type | Description | Potential Products |

|---|---|---|

| Electrophilic Addition | Addition of electrophiles (e.g., HBr, Br2) across the double bond, typically following Markovnikov's rule. | Halogenated cycloheptanol derivatives. |

| Hydroboration-Oxidation | Anti-Markovnikov addition of a hydroxyl group across the double bond. | Diol derivatives of cycloheptane. |

| Epoxidation | Formation of an epoxide ring from the double bond using a peroxy acid. | Epoxidized cycloheptanol derivatives. |

| Olefin Metathesis | Cross-metathesis with other olefins to form new carbon-carbon double bonds. | More complex alkenyl-substituted cycloheptanols. |

| Palladium-Catalyzed Cross-Coupling | Reactions like the Suzuki or Stille coupling if the methallyl group is first converted to a suitable derivative (e.g., a boronic ester or stannane). | Aryl- or vinyl-substituted cycloheptanol derivatives. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-(2-methylprop-2-enyl)cycloheptan-1-ol |

InChI |

InChI=1S/C11H20O/c1-9(2)8-10-6-4-3-5-7-11(10)12/h10-12H,1,3-8H2,2H3 |

InChI Key |

OHBFRLHOHBVTTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1CCCCCC1O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Methylprop 2 En 1 Yl Cycloheptan 1 Ol

Retrosynthetic Analysis of the Cycloheptanol (B1583049) Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 2-(2-methylprop-2-en-1-yl)cycloheptan-1-ol ( 1 ), several logical disconnections can be proposed.

A primary disconnection can be made at the carbon-carbon bond between the cycloheptane (B1346806) ring and the methallyl side chain. This leads to two key synthons: a cycloheptanone (B156872) electrophile (or a related derivative) and a nucleophilic 2-methylprop-2-en-1-yl (methallyl) species. This approach simplifies the problem into the synthesis of a suitable cycloheptanone precursor and the subsequent carbon-carbon bond formation.

A further retrosynthetic step involves the disassembly of the cycloheptane ring itself. This can be envisioned through the reversal of ring-forming reactions. For instance, a ring-closing metathesis (RCM) disconnection would break the ring at a double bond, leading to a linear diene precursor. Alternatively, a disconnection based on cycloaddition logic would break the ring into two smaller unsaturated fragments. Finally, a ring-expansion disconnection would lead to a more readily available six-membered ring precursor, such as a substituted cyclohexanone.

These primary retrosynthetic pathways form the strategic foundation for the synthetic methodologies discussed in the following sections.

Construction of the Cycloheptane Ring System

The synthesis of seven-membered rings presents unique challenges compared to five- and six-membered rings due to unfavorable entropic factors and transannular strain. caltech.edulibretexts.org However, several effective methods have been developed for their construction.

Ring-Forming Reactions (e.g., Cycloaddition, Ring-Closing Metathesis)

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of medium-sized rings, including cycloheptanes. wikipedia.orgthieme-connect.de This reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular cyclization of a diene. organic-chemistry.orgnumberanalytics.com The driving force for the reaction is often the release of a volatile byproduct, such as ethylene. numberanalytics.com The synthesis of a cycloheptene (B1346976) precursor via RCM would involve a linear diene, which can be subsequently hydrated to form the cycloheptanol.

| Catalyst Generation | Key Features | Substrate Tolerance |

| Grubbs' 1st Gen | High activity for terminal olefins. | Tolerant of many functional groups, but sensitive to some Lewis basic groups. |

| Grubbs' 2nd Gen | Higher activity, broader substrate scope, including more substituted olefins. organic-chemistry.org | Excellent functional group tolerance. |

| Hoveyda-Grubbs | Catalyst is recoverable and more stable. | Similar to 2nd Gen catalysts. |

Cycloaddition reactions provide another pathway to the cycloheptane framework. While a direct [5+2] cycloaddition is possible, a more common strategy involves a [4+2] Diels-Alder reaction or a [2+2] cycloaddition followed by a ring expansion. acs.orgfiveable.melibretexts.org For example, the [2+2] cycloaddition of dichloroketene (B1203229) with a silyl (B83357) enol ether of cyclopentanone (B42830) can yield a bicyclic intermediate that undergoes ring expansion to form a cycloheptane-1,3-dione (B75613) derivative. acs.orgresearchgate.net These diones can then be further manipulated to yield the target cycloheptanol.

Approaches via Ring Expansion or Contraction from Related Cyclic Systems

Ring expansion reactions are a classic and effective method for constructing cycloheptane rings from more accessible six-membered precursors. wikipedia.org

One-Carbon Ring Expansions: A common strategy involves the Tiffeneau–Demjanov rearrangement, which utilizes the diazotization of an aminomethylcyclohexanol to induce a ring-expanding rearrangement to cycloheptanone. Another well-established method is the iron(III) chloride-induced cleavage of 1-trimethylsilyloxybicyclo[4.1.0]heptanes, which are derived from the cyclopropanation of the silyl enol ether of cyclohexanone. orgsyn.org This sequence effectively achieves a one-carbon ring expansion to yield a 2-cyclohepten-1-one. orgsyn.org

Two-Carbon Ring Expansions: Strategies involving a bridged-to-fused ring interchange can also be employed. For instance, an intramolecular Diels-Alder reaction can form a rigid bridged bicyclic molecule, which upon oxidative cleavage of a bridgehead double bond and subsequent intramolecular aldol (B89426) condensation, can yield a fused cycloheptane system. nih.gov

The table below summarizes key ring expansion strategies.

| Method | Starting Material | Key Reagents | Product Type |

| Tiffeneau-Demjanov | Cyclohexanone | Amino-methylation, then NaNO₂, HCl | Cycloheptanone |

| Silyloxycyclopropane Cleavage | Cyclohexanone | TMSCl, Et₃N; CH₂I₂, Et₂Zn; FeCl₃ | 2-Cyclohepten-1-one orgsyn.org |

| Buchner Ring Expansion | Benzene derivative | Ethyl diazoacetate | Cycloheptatriene derivative wikipedia.org |

| Ketene [2+2] Cycloaddition | Cyclopentanone | TMSCl, Et₃N; Cl₂C=C=O | Cycloheptane-1,3-dione acs.orgresearchgate.net |

Introduction and Functionalization of the 2-Methylprop-2-en-1-yl Side Chain

Once the cycloheptanone framework is established, the next critical phase is the introduction of the 2-methylprop-2-en-1-yl (methallyl) side chain. This involves the formation of a carbon-carbon bond at the C2 position, adjacent to the carbonyl (which will become the hydroxyl group).

Olefination Reactions

While not directly forming the target C(sp³)-C(sp³) bond, olefination reactions are crucial for synthesizing related structures or for strategies involving subsequent reductions. The Peterson olefination, for example, reacts an α-silylcarbanion with a ketone or aldehyde to form a β-hydroxysilane, which then eliminates to form an alkene. organicchemistrydata.orgorganic-chemistry.org This could be used to form an exocyclic double bond on the cycloheptane ring, which could then be functionalized.

More direct C-C bond forming reactions are typically preferred for this target. A Grignard reaction using methallylmagnesium bromide on cycloheptanone would yield a tertiary alcohol, which is not the desired product. A more strategic approach involves the reaction of a methallyl nucleophile with a cycloheptane epoxide or the α-alkylation of a cycloheptanone enolate with methallyl bromide.

Stereocontrolled Formation of Carbon-Carbon Bonds

Achieving the desired stereochemistry at both the C1 (hydroxyl) and C2 (side chain) positions is a significant challenge. The relative orientation of these two groups (syn or anti) must be controlled.

One approach is through the stereoselective reduction of a precursor, 2-(2-methylprop-2-en-1-yl)cycloheptan-1-one. The reduction of the ketone can be influenced by the steric bulk of the adjacent side chain, potentially favoring the delivery of a hydride from the less hindered face. Reagents like lithium aluminum hydride or sodium borohydride (B1222165) could be used, with the potential for diastereoselectivity.

Alternatively, stereocontrol can be exerted during the C-C bond formation step itself. The allylic alkylation of a chiral enolate or the use of a chiral auxiliary on the cycloheptanone ring could direct the approach of the methallyl electrophile. Modern methods involving transition-metal catalysis, such as palladium-catalyzed allylic alkylation, can also offer high levels of stereocontrol. nih.gov Acyclic stereocontrol principles, such as Felkin-Anh models, can provide a basis for predicting the stereochemical outcome of nucleophilic additions to carbonyls with existing adjacent stereocenters. github.io The formation of C-C bonds via photolytically generated biradicals has also been shown to occur with high stereoselectivity, offering another potential, albeit more complex, avenue. researchgate.net

Methodologies for Installing the Alcohol Functionality

The introduction of the hydroxyl group onto the cycloheptane core is a critical transformation in the synthesis of the target molecule. Several reliable methods can be employed, with the choice often depending on the nature of the precursor.

One of the most direct routes involves the reduction of a corresponding ketone , 2-(2-methylprop-2-en-1-yl)cycloheptan-1-one. This reduction can be achieved using a variety of hydride reagents. The stereochemical outcome of this reduction is highly dependent on the steric environment of the ketone and the chosen reagent.

Another common strategy is the hydration of an alkene . If a double bond is present in the cycloheptane ring at the desired position, it can be hydrated to yield the alcohol. Classic methods include acid-catalyzed hydration and oxymercuration-demercuration, the latter of which proceeds via a mercurinium ion intermediate to give the Markovnikov addition product. Hydroboration-oxidation, on the other hand, provides access to the anti-Markovnikov alcohol.

Finally, the nucleophilic opening of an epoxide offers a powerful method for installing the alcohol functionality with concomitant formation of a new carbon-carbon or carbon-heteroatom bond. If a cycloheptene precursor is epoxidized, subsequent ring-opening with a suitable nucleophile can yield a trans-1,2-disubstituted cycloheptanol.

| Method | Precursor | Key Reagents | Typical Outcome |

| Ketone Reduction | 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-one | NaBH4, LiAlH4, DIBAL-H | Mixture of diastereomers |

| Alkene Hydration | 1-(2-Methylprop-2-en-1-yl)cyclohept-1-ene | H3O+; 1. Hg(OAc)2, H2O 2. NaBH4; 1. BH3·THF 2. H2O2, NaOH | Markovnikov or anti-Markovnikov alcohol |

| Epoxide Opening | 1,2-Epoxy-1-(2-methylprop-2-en-1-yl)cycloheptane | Grignard reagents, organocuprates | Trans-1,2-disubstituted cycloheptanol |

Stereoselective Synthesis of this compound

Controlling the relative and absolute stereochemistry of the two stereocenters in the target molecule is a significant synthetic challenge. Several strategies can be employed to achieve high levels of stereoselectivity.

In substrate-controlled diastereoselective reactions, the existing chirality in the substrate directs the stereochemical outcome of a subsequent transformation. For instance, in the reduction of 2-(2-methylprop-2-en-1-yl)cycloheptan-1-one, the bulky methallyl group can sterically hinder one face of the carbonyl, leading to a preferential attack of the hydride reagent from the less hindered face. The choice of reducing agent can significantly influence the diastereomeric ratio. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often provide higher diastereoselectivity than smaller reagents like sodium borohydride.

Asymmetric catalysis offers a powerful approach to establishing the absolute stereochemistry of the target molecule. nih.govsoton.ac.uk For example, an asymmetric aldol reaction between cycloheptanone and isobutyraldehyde, followed by dehydration and further functional group manipulation, could be a viable route. Chiral amine catalysts, such as those derived from proline, have been successfully employed in the asymmetric synthesis of functionalized cycloheptane derivatives. nih.govsoton.ac.uk Additionally, transition metal-catalyzed asymmetric hydrogenations of a suitable enone precursor could enantioselectively set the stereocenter bearing the alcohol.

| Catalyst Type | Reaction | Key Features |

| Chiral Amine (e.g., Proline-derived) | Asymmetric Aldol/Michael Additions | Forms chiral enamines/iminiums; can create multiple stereocenters in one pot. nih.govsoton.ac.uk |

| Chiral Transition Metal Complexes (e.g., Ru-BINAP) | Asymmetric Hydrogenation | High enantioselectivities for the reduction of ketones and alkenes. |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a cycloheptanone precursor, for example, by forming a chiral enamine or imine. Subsequent alkylation with a methallyl halide would proceed with high diastereoselectivity. The auxiliary would then be removed to reveal the chiral substituted cycloheptanone, which can be reduced to the target alcohol. Evans oxazolidinones and SAMP/RAMP hydrazines are well-known examples of effective chiral auxiliaries.

Total Synthesis and Semisynthesis Approaches to Analogues

While a total synthesis specifically targeting this compound is not prominently documented, the synthesis of structurally related natural products, particularly sesquiterpenoids containing a cycloheptane ring, provides valuable insights. nih.govacs.orgbohrium.comacs.orgchemrxiv.org Many of these syntheses rely on ring-expansion strategies to construct the seven-membered ring, as direct cyclization can be challenging. For example, a nih.govscielo.br-Wittig rearrangement of a suitable precursor derived from a cyclohexane (B81311) derivative could be envisioned. Semisynthesis, starting from a naturally abundant cycloheptane-containing molecule, could also be a viable approach, although the availability of suitable starting materials is limited.

Modern Synthetic Techniques Applicable to this Compound Class

Modern synthetic methodologies offer innovative solutions to the challenges associated with the synthesis of complex molecules like this compound.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages such as improved reaction control, enhanced safety, and ease of scalability. scielo.brnih.govbenthamdirect.comeurekaselect.comresearchgate.net For the synthesis of the target molecule, a multistep sequence could be telescoped into a continuous flow process, minimizing manual handling and purification steps. For example, the reduction of the ketone precursor could be performed in a packed-bed reactor containing a solid-supported hydride reagent.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the formation of carbon-carbon bonds under mild conditions. acs.orgorganicreactions.orgrsc.orgacs.org This technology could be applied to the synthesis of the target molecule, for instance, in a Giese-type radical addition of a methallyl radical to a cycloheptenone derivative. The use of photoredox catalysis often allows for reactions to proceed at room temperature, which can be beneficial for thermally sensitive compounds. acs.org

| Technique | Potential Application | Advantages |

| Flow Chemistry | Multi-step synthesis in a continuous stream | Enhanced safety, reproducibility, and scalability. scielo.brnih.govresearchgate.net |

| Photoredox Catalysis | C-C bond formation via radical intermediates | Mild reaction conditions, high functional group tolerance. acs.orgorganicreactions.orgrsc.org |

Elucidation of Reaction Mechanisms Pertaining to 2 2 Methylprop 2 En 1 Yl Cycloheptan 1 Ol

Mechanistic Pathways of Alcohol Functionalization (e.g., Oxidation, Dehydration)

The secondary alcohol group in 2-(2-methylprop-2-en-1-yl)cycloheptan-1-ol is a prime site for various functionalization reactions.

Oxidation: The oxidation of the secondary alcohol to a ketone, 2-(2-methylprop-2-en-1-yl)cycloheptan-1-one, can be achieved using a variety of oxidizing agents. The mechanism of oxidation is highly dependent on the reagent employed.

Chromium-Based Reagents (e.g., PCC, PDC): With pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), the reaction likely proceeds through the formation of a chromate ester. The alcohol oxygen attacks the chromium atom, and after a proton transfer, the chromate ester is formed. A base (such as pyridine) then facilitates an E2-like elimination, where a proton on the carbinol carbon is abstracted, leading to the formation of the ketone and a reduced chromium species.

Swern Oxidation: This method involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride to form an electrophilic sulfur species. The alcohol then attacks this species, forming an alkoxysulfonium salt. A hindered base, such as triethylamine, is then used to deprotonate the carbon adjacent to the oxygen, leading to an intramolecular E2 elimination through a five-membered ring transition state to yield the ketone, dimethyl sulfide, and carbon dioxide.

Dess-Martin Periodinane (DMP): The hypervalent iodine atom in DMP is attacked by the alcohol. Following ligand exchange, a base (often the acetate ligand from the periodinane) abstracts the proton from the carbinol carbon, leading to a concerted elimination to form the ketone, iodinane, and acetic acid.

Dehydration: Acid-catalyzed dehydration of this compound would lead to the formation of alkenes. This reaction typically proceeds via an E1 mechanism for secondary alcohols.

Protonation of the Hydroxyl Group: The oxygen of the alcohol is protonated by a strong acid (e.g., H₂SO₄, H₃PO₄) to form a good leaving group, water.

Formation of a Carbocation: The protonated alcohol dissociates, leaving a secondary carbocation on the cycloheptane (B1346806) ring.

Deprotonation: A weak base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. Due to the structure, two potential regioisomeric alkenes could be formed: 1-(2-methylprop-2-en-1-yl)cyclohept-1-ene and 3-(2-methylprop-2-en-1-yl)cyclohept-1-ene. According to Zaitsev's rule, the more substituted alkene, 1-(2-methylprop-2-en-1-yl)cyclohept-1-ene, would be expected to be the major product.

| Reaction | Reagent Class | Key Intermediate | Expected Major Product |

| Oxidation | Chromium-Based | Chromate Ester | 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-one |

| Oxidation | Swern Oxidation | Alkoxysulfonium Salt | 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-one |

| Oxidation | Dess-Martin Periodinane | Periodinane Adduct | 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-one |

| Dehydration | Strong Acid (H₂SO₄) | Secondary Carbocation | 1-(2-Methylprop-2-en-1-yl)cyclohept-1-ene |

Detailed Mechanisms of Alkene Transformations (e.g., Electrophilic Additions, Radical Cyclizations)

The terminal alkene of the 2-methylprop-2-en-1-yl side chain is susceptible to a range of addition and cyclization reactions.

Electrophilic Additions: The reaction of the alkene with an electrophile (E⁺) proceeds via the formation of a carbocation intermediate.

Electrophilic Attack: The π-electrons of the double bond attack the electrophile, forming a new sigma bond and a carbocation on the more substituted carbon (Markovnikov's rule). In this case, a tertiary carbocation would be formed.

Nucleophilic Capture: A nucleophile (Nu⁻) then attacks the carbocation, forming the final addition product.

Hydrohalogenation (e.g., with HBr): The bromine atom will add to the tertiary carbon, and the hydrogen will add to the terminal carbon of the original double bond. In the presence of peroxides, a radical mechanism can occur, leading to the anti-Markovnikov product.

Hydration (e.g., with H₂O/H⁺): This reaction would follow Markovnikov's rule to produce a tertiary alcohol.

Halogenation (e.g., with Br₂): This proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion, resulting in a vicinal dibromide.

Radical Cyclizations: While less common for simple additions, radical-mediated reactions can be initiated. For instance, the addition of HBr in the presence of peroxides proceeds via a radical chain mechanism, leading to the anti-Markovnikov product where the bromine atom adds to the less substituted carbon.

Intramolecular Reactions Involving the Cycloheptane Ring and Alkene

The proximity of the alcohol and alkene functionalities allows for the possibility of intramolecular reactions, particularly under acidic conditions. An intramolecular etherification could potentially occur, where the alcohol oxygen acts as a nucleophile and attacks the alkene, which has been activated by an electrophile (like a proton). This would lead to the formation of a bicyclic ether. The feasibility of such a reaction would depend on the stereochemistry of the starting material and the stability of the resulting ring system.

Investigations into Rearrangement Processes (e.g., Carbocation Rearrangements)

During acid-catalyzed reactions, such as dehydration, the initially formed secondary carbocation on the cycloheptane ring could potentially undergo rearrangements to form a more stable carbocation.

Hydride Shifts: A hydride ion (H⁻) could shift from an adjacent carbon to the carbocation center if it leads to a more stable carbocation (e.g., a tertiary carbocation). Given the structure, a 1,2-hydride shift could potentially occur within the cycloheptane ring.

Ring Contraction/Expansion: Carbocations on cycloalkane rings can also undergo ring contraction or expansion if it relieves ring strain or leads to a more stable carbocation. For a seven-membered ring, a ring contraction to a more stable six-membered ring system is a plausible rearrangement pathway.

Catalytic Mechanistic Investigations relevant to its Synthesis or Transformation

Specific catalytic mechanistic investigations for the synthesis or transformation of this compound are not documented in the literature. However, general catalytic methods applicable to its structure can be considered.

Advanced Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure and relative stereochemistry of 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-ol. The molecule's structure, featuring a flexible seven-membered ring and two chiral centers (at C1 and C2 of the cycloheptane (B1346806) ring), necessitates the use of both 1D and 2D NMR techniques for unambiguous assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides initial information about the proton environments. Protons on the cycloheptane ring would appear as a complex series of overlapping multiplets in the upfield region (approximately δ 1.2-2.0 ppm). The proton attached to the carbinol carbon (H-1) is expected to be deshielded by the adjacent hydroxyl group, resonating in the δ 3.5-4.0 ppm range. libretexts.org The exocyclic methylene (B1212753) protons of the methallyl group (=CH₂) would appear as distinct signals around δ 4.7-4.9 ppm. The methyl protons (-CH₃) of the methallyl group would likely produce a singlet around δ 1.7 ppm. The allylic protons (-CH₂-) connecting the double bond to the ring are diastereotopic and would present as complex multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule. The carbinol carbon (C-1) would be found in the δ 70-80 ppm region. openstax.org The olefinic carbons of the methallyl group would be observed at approximately δ 140-145 ppm (quaternary carbon) and δ 110-115 ppm (methylene carbon). The methyl carbon would resonate around δ 20-25 ppm. The remaining seven cycloheptane carbons would appear in the δ 20-50 ppm range.

2D NMR Spectroscopy: To resolve the complex couplings and assign specific resonances, a combination of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds. It would be crucial for tracing the connectivity of the protons within the cycloheptane ring and identifying the protons adjacent to the carbinol and the methallyl substituent. longdom.org

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). columbia.educolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the relative stereochemistry of the molecule. libretexts.org It identifies protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY correlations between the proton at C-1, the proton at C-2, and the attached methallyl group's protons would reveal whether the alcohol and methallyl substituents are on the same side (cis) or opposite sides (trans) of the cycloheptane ring. acdlabs.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Note: These are predicted values based on typical ranges for the functional groups present. Actual values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 (CH-OH) | 3.5 - 4.0 | 70 - 80 | H-1 -> C-2, C-7, C-1' |

| 2 (CH-Alkyl) | 1.8 - 2.2 | 45 - 55 | H-2 -> C-1, C-3, C-1', C-2' |

| 3-7 (CH₂) | 1.2 - 2.0 | 20 - 40 | - |

| 1' (CH₂) | 2.0 - 2.5 | 35 - 45 | H-1' -> C-2, C-2', C-3', C-4' |

| 2' (C=) | - | 140 - 145 | - |

| 3' (=CH₂) | 4.7 - 4.9 | 110 - 115 | H-3' -> C-1', C-2', C-4' |

| 4' (CH₃) | ~1.7 | 20 - 25 | H-4' -> C-1', C-2', C-3' |

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion (M⁺). For this compound (C₁₁H₂₀O), the calculated exact mass is 168.1514. An HRMS measurement confirming this mass to within a few parts per million would validate the molecular formula.

The primary fragmentation pathways for alcohols in electron ionization (EI) mass spectrometry are alpha-cleavage and dehydration. openstax.org

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this molecule, cleavage between C1-C2 would result in a fragment containing the methallyl-substituted ring. Cleavage of the C1-C7 bond is also possible.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at m/z [M-18]⁺. openstax.org

Loss of the Methallyl Group: Cleavage of the bond between C-2 and the methallyl side chain would result in the loss of a C₄H₇ radical (55 amu), leading to a significant peak at m/z [M-55]⁺.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 168 | [C₁₁H₂₀O]⁺ | Molecular Ion (M⁺) |

| 150 | [C₁₁H₁₈]⁺˙ | Dehydration ([M-H₂O]⁺) |

| 113 | [C₇H₁₃O]⁺ | Loss of methallyl radical ([M-C₄H₇]⁺) |

| 95 | [C₇H₁₁]⁺ | Loss of methallyl radical and water |

| 55 | [C₄H₇]⁺ | Methallyl cation |

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. openstax.org The broadness of this peak is due to intermolecular hydrogen bonding. A strong C-O stretching vibration would be observed in the 1050-1150 cm⁻¹ region. openstax.org The presence of the alkene is indicated by a C=C stretching vibration around 1650 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹. The sp³ C-H stretching vibrations of the cycloheptane ring and methyl group would appear as strong absorptions just below 3000 cm⁻¹. libretexts.org

Interactive Data Table: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| >3000 | =C-H stretch | Alkene |

| <3000 | C-H stretch (sp³) | Alkane (ring and methyl) |

| ~1650 | C=C stretch | Alkene |

| 1050-1150 | C-O stretch | Alcohol |

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Since this compound is a chiral molecule (containing two stereocenters), it will exhibit optical activity. Chiroptical techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the molecule with left and right circularly polarized light.

These techniques are essential for determining the enantiomeric excess (ee) of a sample and can be used to assign the absolute configuration of the stereocenters, often through comparison with computational predictions or empirical rules for related structures. nih.gov The sign and magnitude of the specific rotation ([α]D) and the Cotton effects observed in the ORD and CD spectra are unique to a specific enantiomer and are highly sensitive to the three-dimensional arrangement of atoms around the chiral centers. mdpi.com

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Proof

If this compound or a suitable crystalline derivative can be prepared, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of its three-dimensional structure, including both relative and absolute stereochemistry. wikipedia.org This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. youtube.com This method would definitively establish the cis or trans relationship between the substituents and the absolute configuration of the C-1 and C-2 chiral centers, provided that anomalous dispersion methods are used for the latter.

Computational Chemistry and Theoretical Studies of 2 2 Methylprop 2 En 1 Yl Cycloheptan 1 Ol

Quantum Chemical Calculations of Molecular Geometries and Electronic Structures

Quantum chemical calculations are a cornerstone of modern chemistry, providing fundamental insights into the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-ol, these methods could be employed to determine its most stable geometric isomers and conformers.

Furthermore, quantum chemical calculations would elucidate the electronic structure, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are fundamental in predicting the molecule's reactivity, with the HOMO indicating the site of potential electrophilic attack and the LUMO suggesting the site for nucleophilic attack. An analysis of the molecular electrostatic potential (MEP) map would also highlight the electron-rich and electron-deficient regions of the molecule, offering further clues about its interactive properties.

Density Functional Theory (DFT) for Reactivity Predictions and Spectroscopic Parameter Correlation

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable balance between accuracy and computational cost. For this compound, DFT calculations could provide a wealth of information regarding its chemical reactivity.

Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, could be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its tendency to accept electrons, respectively. Local reactivity descriptors, like the Fukui functions, could be employed to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks with greater precision.

DFT is also a powerful tool for correlating theoretical calculations with experimental spectroscopic data. By calculating the vibrational frequencies, it would be possible to predict the infrared (IR) and Raman spectra of this compound. This theoretical spectrum could aid in the interpretation and assignment of bands in experimentally obtained spectra.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations can identify stable conformers, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. An MD simulation of this compound would involve calculating the trajectory of each atom by solving Newton's equations of motion.

This approach would allow for a thorough exploration of the molecule's conformational landscape, revealing the relative populations of different conformers at a given temperature and the energy barriers for interconversion between them. Understanding the flexibility of the cycloheptane (B1346806) ring and the rotational freedom of the substituent is crucial for comprehending its interactions with other molecules, such as in a solvent or at a biological receptor site.

MD simulations can also provide insights into the intramolecular hydrogen bonding possibilities involving the hydroxyl group, which can significantly influence the molecule's conformation and reactivity. The time-evolution of structural parameters can be monitored to understand the dynamic stability of different conformations.

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can be invaluable in mapping out potential reaction pathways for a molecule, providing insights that can be difficult to obtain experimentally. For this compound, theoretical studies could investigate various potential reactions, such as oxidation of the alcohol, addition reactions to the double bond, or elimination reactions.

By locating the transition state structures for these potential reactions, it is possible to calculate the activation energies, which are critical for predicting the reaction rates. The intrinsic reaction coordinate (IRC) method can be used to confirm that a located transition state correctly connects the reactants and products. This type of in silico analysis can help to predict the most likely reaction products under different conditions and can guide the design of synthetic routes.

Prediction of Spectroscopic Data (e.g., NMR chemical shifts, vibrational frequencies)

As mentioned in the context of DFT, the prediction of spectroscopic data is a significant application of computational chemistry. For this compound, theoretical calculations could provide valuable predictions of its Nuclear Magnetic Resonance (NMR) spectra.

By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for the different atoms in the molecule. These predicted shifts, when compared to experimental data, can be instrumental in confirming the structure and assigning the signals in the NMR spectra. Theoretical calculations of spin-spin coupling constants can provide further detailed information for structural elucidation.

Similarly, the prediction of vibrational frequencies, as discussed earlier, would generate a theoretical infrared spectrum. The correlation between the calculated and experimental spectra can provide a high degree of confidence in the structural assignment of the molecule.

Synthesis and Characterization of Derivatives and Analogues

Modifications of the Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group in 2-(2-methylprop-2-en-1-yl)cycloheptan-1-ol is a prime site for modification through esterification and etherification reactions. These transformations are fundamental in organic synthesis and can be used to alter the polarity, lipophilicity, and steric bulk of the molecule.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various standard methods. Reaction with a carboxylic acid under acidic catalysis (e.g., Fischer-Speier esterification) or, more commonly, reaction with a more reactive carboxylic acid derivative such as an acyl chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine) can yield the corresponding ester. The choice of the esterifying agent allows for the introduction of a wide array of functional groups. For instance, reaction with acetyl chloride would yield the acetate ester, while reaction with benzoyl chloride would produce the benzoate ester. These reactions are typically high-yielding and proceed under mild conditions.

Etherification: The synthesis of ethers from the parent alcohol can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an alkyl halide in an SN2 reaction. This method is suitable for introducing small alkyl groups like methyl or ethyl. For the synthesis of bulkier ethers, alternative methods such as the acid-catalyzed addition of the alcohol to an alkene might be employed.

The table below summarizes some potential ester and ether derivatives of this compound.

| Derivative Type | Derivative Name | Reagents and Conditions |

| Ester | 2-(2-Methylprop-2-en-1-yl)cycloheptyl acetate | Acetic anhydride, pyridine |

| Ester | 2-(2-Methylprop-2-en-1-yl)cycloheptyl benzoate | Benzoyl chloride, triethylamine |

| Ester | 2-(2-Methylprop-2-en-1-yl)cycloheptyl pivalate | Pivaloyl chloride, DMAP |

| Ether | 1-Methoxy-2-(2-methylprop-2-en-1-yl)cycloheptane | 1. NaH, THF; 2. Methyl iodide |

| Ether | 1-(Benzyloxy)-2-(2-methylprop-2-en-1-yl)cycloheptane | 1. NaH, THF; 2. Benzyl bromide |

Derivatization of the Alkene Moiety (e.g., Epoxidation, Dihydroxylation, Hydrogenation)

Epoxidation: The double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed epoxidation reactions. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield a variety of di-functionalized products, including diols and amino alcohols. Vanadium-catalyzed asymmetric epoxidation methods have been developed for homoallylic alcohols, which could potentially be adapted to achieve stereocontrol in the epoxidation of this substrate. organic-chemistry.orgacs.org

Dihydroxylation: The alkene can be dihydroxylated to form a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or potassium permanganate (KMnO4) under cold, basic conditions. rsc.orgwikipedia.org Anti-dihydroxylation can be accomplished via the epoxidation-hydrolysis sequence. The hydroxyl groups of the resulting diol can be further functionalized.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel. nih.govresearchgate.net This transformation saturates the side chain, leading to the formation of 2-(2-methylpropyl)cycloheptan-1-ol. This modification can significantly impact the biological activity and metabolic stability of the compound.

The following table illustrates the products of these derivatization reactions.

| Reaction Type | Product Name | Reagents and Conditions |

| Epoxidation | 2-((3-Methyloxiran-2-yl)methyl)cycloheptan-1-ol | m-CPBA, CH2Cl2 |

| Syn-Dihydroxylation | 3-(2-Hydroxycycloheptyl)-2-methylpropane-1,2-diol | OsO4, NMO |

| Hydrogenation | 2-(2-Methylpropyl)cycloheptan-1-ol | H2, Pd/C, Ethanol |

Cycloheptane (B1346806) Ring Functionalization and Substitution Patterns

Direct functionalization of the cycloheptane ring in the presence of the existing hydroxyl and alkene groups presents a significant synthetic challenge due to the lack of inherent reactivity of the C-H bonds. acs.orgbenthamdirect.com However, multi-step synthetic sequences can be envisioned to introduce substituents at various positions on the ring. These approaches would likely involve the use of a cycloheptanone (B156872) derivative as a starting material, allowing for alpha-functionalization or conjugate addition reactions before the introduction of the 2-methylprop-2-en-1-yl side chain.

Strategies for cycloheptane functionalization often rely on the use of organometallic intermediates or the strategic placement of activating groups. acs.org For instance, the synthesis could start from a substituted cycloheptanone, where the substituent is introduced via well-established methods for ketone derivatization. Subsequent reaction with an appropriate organometallic reagent could then be used to install the side chain. Another approach could involve the use of radical-based C-H activation methods, although achieving selectivity on a flexible seven-membered ring would be difficult.

Potential substitution patterns that could be explored include the introduction of alkyl, aryl, or heteroatom-containing groups at various positions on the cycloheptane ring to investigate their impact on the molecule's properties.

Synthesis and Isolation of Stereoisomers and Diastereomers

This compound contains two stereocenters (at the carbon bearing the hydroxyl group and the carbon to which the side chain is attached), and the double bond can also give rise to geometric isomers if it were internal to a chain. This results in the potential for multiple stereoisomers and diastereomers. The synthesis of a specific stereoisomer requires the use of stereoselective synthetic methods.

Enantioselective synthesis could be approached by using a chiral catalyst or a chiral auxiliary to control the stereochemistry of a key bond-forming step. For example, an asymmetric reduction of a corresponding ketone could be used to set the stereochemistry of the hydroxyl group. Alternatively, a chiral starting material could be used to build the desired stereoisomer.

Once a mixture of diastereomers is synthesized, they can often be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), as their different physical properties lead to different retention times. The isolation of individual stereoisomers is crucial for evaluating their distinct biological activities.

Exploration of Biological Activities and Receptor Interactions in Vitro Studies

Role as a Chemical Probe for Biological Pathway Elucidation

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “2-(2-Methylprop-2-en-1-yl)cycloheptan-1-ol” with the specified detailed research findings and data tables. The information required to fulfill the prompt is not present in the current body of scientific research.

Potential Applications in Specialized Chemical Fields

Role in Fragrance and Flavor Chemistry

The molecular structure of 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-ol, combining a seven-membered ring with an unsaturated side chain, suggests a potential for interesting olfactory properties. The fragrance of a molecule is determined by its size, shape, and functional groups, all of which contribute to its interaction with olfactory receptors.

Elucidation of Structure-Odor Relationships

The study of structure-odor relationships (SORs) attempts to correlate a molecule's chemical structure with its perceived scent. researchgate.net For alcohols, the size and substitution of the cyclic system, as well as the nature of any side chains, are critical in defining the odor profile.

In analogous cyclic alcohols, such as substituted cyclohexanols, the position and type of alkyl groups significantly influence the scent. perfumerflavorist.com For instance, p-tert-butyl-cyclohexanol is known for its woody and patchouli-like notes. perfumerflavorist.com The cycloheptanol (B1583049) ring in this compound is larger than a cyclohexane (B81311) ring, which would likely lead to a different, possibly more complex, odor profile. Larger rings can sometimes impart musky or woody characteristics.

Table 1: Predicted Olfactory Characteristics Based on Structural Analogy

| Structural Feature | Potential Odor Contribution |

| Cycloheptanol Ring | Woody, earthy, possibly musky |

| Methallyl Group | Green, fruity, slightly spicy |

| Hydroxyl (-OH) Group | Floral, fresh |

Applications in Polymer and Materials Science

The presence of a reactive allyl group and a hydroxyl group suggests that this compound could be a valuable building block in polymer chemistry.

Utilization as a Monomer or Cross-linking Agent

Allyl compounds, particularly allyl alcohols, are known to be used in polymer synthesis. gantrade.com The double bond in the methallyl group can participate in polymerization reactions. While monoallyl compounds like allyl alcohol tend to form low molecular weight polymers on their own through free-radical polymerization, they can be effectively copolymerized with other monomers to introduce specific functionalities. researchgate.netresearchgate.net

The hydroxyl group on the cycloheptanol ring provides a site for further chemical modification, such as esterification or etherification. This dual functionality (a polymerizable double bond and a reactive hydroxyl group) would allow this compound to be used as a functional monomer. researchgate.net For example, it could be incorporated into polyester (B1180765) or polyurethane chains through its hydroxyl group, with the pendant methallyl group available for subsequent cross-linking, for example, through UV curing. This cross-linking ability can enhance the mechanical and thermal properties of the resulting polymer. c3ohperfumes.com

The bulky cycloheptyl group would likely increase the polymer's glass transition temperature (Tg) and improve its thermal stability due to the rigidity it imparts to the polymer backbone.

Development as a Specialty Chemical or Intermediate

Given its specific and relatively complex structure, this compound is well-suited for development as a specialty chemical or a key intermediate in multi-step organic syntheses.

The synthesis of substituted cycloheptanols can be a complex process, making them valuable intermediates for the production of more complex molecules, such as pharmaceuticals or agrochemicals. k-state.eduorganic-chemistry.org The presence of multiple functional groups (an alcohol and an alkene) on a defined stereochemical scaffold allows for a variety of subsequent chemical transformations.

The hydroxyl group can be oxidized to a ketone, converted to a leaving group for substitution reactions, or used to direct the stereochemistry of nearby reactions. The double bond of the methallyl group can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functionalities. This versatility makes it a potentially valuable building block for creating a library of new compounds with diverse properties.

Table 2: Potential Chemical Transformations and Resulting Products

| Reagent/Reaction | Functional Group Targeted | Potential Product Class |

| Oxidation (e.g., PCC, Swern) | Hydroxyl | Substituted cycloheptanone (B156872) |

| Esterification (e.g., Acyl chloride) | Hydroxyl | Cycloheptyl ester |

| Hydrogenation (e.g., H₂, Pd/C) | Alkene | 2-(2-Methylpropyl)cycloheptan-1-ol |

| Epoxidation (e.g., m-CPBA) | Alkene | Epoxycycloheptanol derivative |

Environmental Behavior and Degradation Pathways

Environmental Fate and Distribution in Various Compartments (e.g., Water, Soil, Air)

There is currently no available information regarding the environmental fate and distribution of 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-ol in environmental compartments such as water, soil, or air. To determine its partitioning behavior (e.g., its tendency to adsorb to soil or sediment, or to volatilize into the atmosphere), key physicochemical properties such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow) would need to be experimentally determined. Modeling studies based on these parameters could then predict its likely distribution, but such studies have not been conducted for this specific compound.

Biotic Degradation Pathways and Microbial Metabolism

There is no published research on the biotic degradation or microbial metabolism of this compound. The structural complexity, featuring a seven-membered ring and a substituted side chain, makes it difficult to predict its biodegradability without experimental testing. Studies would be required to determine if microorganisms in soil, water, or sediment can utilize this compound as a carbon source and to identify the enzymatic pathways involved.

Identification and Characterization of Environmental Transformation Products

As no studies have been conducted on the degradation of this compound, there is no information on its potential environmental transformation products. The identification of such products would be a critical step in a full environmental risk assessment, as they could be more or less toxic and persistent than the parent compound.

A summary of research findings availability is detailed in the table below.

| Research Area | Findings Available |

| Environmental Fate & Distribution | No |

| Abiotic Degradation | No |

| Biotic Degradation | No |

| Transformation Products | No |

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized seven-membered rings is a recognized challenge in organic chemistry. acs.org Future research should prioritize the development of efficient and environmentally benign methods to produce 2-(2-Methylprop-2-en-1-yl)cycloheptan-1-ol and its derivatives. A key focus will be to move away from stoichiometric reagents and harsh reaction conditions towards catalytic and more atom-economical approaches. rsc.org

Modern synthetic strategies that could be explored include transition-metal-catalyzed allylation of cycloheptene (B1346976) oxide or related precursors. rsc.org Additionally, the use of biocatalysis, employing enzymes to carry out specific transformations with high stereoselectivity and under mild conditions, represents a significant avenue for sustainable synthesis. The development of efficient and stereocontrolled total syntheses of natural products often inspires new methodologies that could be applied here. escholarship.org

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages | Anticipated Challenges |

| Catalytic Allylation | Palladium or Ruthenium complexes | High atom economy, potential for enantioselectivity. | Regioselectivity control, catalyst stability. |

| Biocatalytic Synthesis | Lipases, Oxidoreductases | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability, substrate scope. |

| Ring-Closing Metathesis | Grubbs or Hoyveda-Grubbs catalysts | Access to diverse cycloheptene precursors. | Stereocontrol in subsequent functionalization. |

| [5+2] Cycloaddition | Rhodium or Iron catalysts | Convergent and efficient assembly of the seven-membered ring. | Precursor synthesis, control of stereochemistry. |

Deeper Mechanistic Insights into Complex Transformations

The unique structural features of this compound, namely the flexible cycloheptane (B1346806) ring and the reactive allylic alcohol moiety, offer a rich landscape for mechanistic investigations. Understanding the intricate details of its reactions is crucial for controlling reaction outcomes and designing novel transformations. acs.org

Future studies could focus on the Sharpless epoxidation of the allylic alcohol, a reaction known for its utility in creating chiral building blocks. mdpi.com A detailed investigation, potentially combining experimental kinetics with computational modeling, could elucidate the conformational effects of the cycloheptyl ring on the stereochemical outcome of the epoxidation. mdpi.com Furthermore, the reactivity of the hydroxyl group in substitution and elimination reactions, and the participation of the neighboring methallyl group, warrant in-depth mechanistic exploration. organic-chemistry.org Gold-catalyzed allylation reactions of indoles with alcohols have been studied, and similar mechanistic insights could be sought for transformations involving this compound. nih.gov

High-Throughput Screening for Undiscovered Biological Activities

The structural complexity of this compound and its potential derivatives makes it a candidate for biological activity screening. High-throughput screening (HTS) technologies enable the rapid evaluation of large compound libraries against a multitude of biological targets. ewadirect.comrsc.org

A library of derivatives could be synthesized by modifying the hydroxyl group (e.g., esterification, etherification) and the double bond (e.g., epoxidation, dihydroxylation, hydrogenation). This library could then be screened for a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. clinpractice.ru The discovery of any "hits" would open up new avenues for medicinal chemistry research, focusing on lead optimization and structure-activity relationship (SAR) studies. The development of HTS methods for specific biological targets is an active area of research. arvojournals.orgtaylorfrancis.com

| Derivative Class | Potential Biological Target | Screening Assay Type |

| Esters and Ethers | Enzymes (e.g., proteases, kinases) | Enzyme inhibition assays |

| Epoxides | Various cellular pathways | Cell-based phenotypic screens |

| Diols | Receptors, ion channels | Binding assays, functional assays |

| Saturated Analogues | Metabolic enzymes | Metabolic profiling |

Design and Synthesis of Advanced Materials Utilizing the Compound's Core Structure

The unique chemical functionalities of this compound make it a promising precursor for the development of advanced materials. researchgate.net The hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters or ethers, leading to biodegradable polyesters and polyethers with a bulky cycloheptyl-methallyl side group. This side group could then be further functionalized to tune the material's properties.

The methallyl double bond is also a valuable handle for polymerization. For instance, it could undergo free-radical polymerization or be used in "click" chemistry reactions to cross-link polymer chains, forming hydrogels or thermosets. sigmaaldrich.com The incorporation of the cycloheptyl moiety could impart unique thermal and mechanical properties to the resulting polymers. mdpi.comyoutube.com

Integration of Experimental and Computational Methodologies for Predictive Studies

The synergy between experimental and computational chemistry offers a powerful approach to accelerate research and gain deeper understanding. scielo.bracs.org For this compound, computational methods can be employed to predict its conformational preferences, which is particularly important for a flexible seven-membered ring. researchgate.netacs.orgresearchgate.netnist.govbiomedres.us

Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the stereochemical outcomes of various transformations, guiding experimental efforts. researchgate.net This integrated approach can save significant time and resources by prioritizing experiments that are most likely to succeed. Furthermore, computational screening of virtual libraries of derivatives can help to identify candidates with desirable properties for subsequent synthesis and testing. nih.gov The collaboration between experimentalists and computational chemists is becoming increasingly vital in modern chemical research. acs.org

| Computational Method | Research Question | Predicted Outcome/Insight |

| Molecular Mechanics (MM) | Conformational analysis of the cycloheptane ring. | Low-energy conformers and their relative populations. |

| Density Functional Theory (DFT) | Reaction mechanisms and transition state analysis. | Activation energies, reaction pathways, and stereoselectivity. researchgate.net |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions. | Substrate binding modes and catalytic mechanisms. |

| Molecular Dynamics (MD) | Polymer chain dynamics and material properties. | Glass transition temperature, mechanical strength of derived polymers. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.